RMC-4529

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C90H139N13O23 |

|---|---|

Molecular Weight |

1771.1 g/mol |

IUPAC Name |

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C90H139N13O23/c1-59-19-13-12-14-20-60(2)74(111-8)54-69-25-22-65(7)90(110,126-69)84(107)87(108)102-30-17-15-21-71(102)88(109)124-76(62(4)51-66-23-26-72(104)77(52-66)113-10)55-75(112-9)61(3)50-64(6)82(106)83(114-11)80(63(5)49-59)99-123-57-68-56-101(100-97-68)32-34-116-36-38-118-40-42-120-44-46-122-48-47-121-45-43-119-41-39-117-37-35-115-33-28-78(105)93-29-16-18-31-103-86-79(85(91)94-58-95-86)81(98-103)67-24-27-73-70(53-67)96-89(92)125-73/h12-14,19-20,24,27,50,53,56,58-59,61-63,65-66,69,71-72,74-77,82-83,104,106,110H,15-18,21-23,25-26,28-49,51-52,54-55,57H2,1-11H3,(H2,92,96)(H,93,105)(H2,91,94,95)/b14-12+,19-13+,60-20+,64-50+,99-80+/t59-,61-,62-,63-,65-,66+,69+,71+,72-,74+,75-,76+,77-,82-,83+,90-/m1/s1 |

InChI Key |

PSGYEYPZNOWGNB-DTGDRGTPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](/C(=N\OCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)/[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]8CCCCN8C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]9CC[C@H]([C@@H](C9)OC)O)OC)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=NOCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)C(C(C(=CC(C(CC(OC(=O)C8CCCCN8C(=O)C(=O)C1(O2)O)C(C)CC9CCC(C(C9)OC)O)OC)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RMC-4630

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on RMC-4630, a potent, selective, and orally bioavailable SHP2 inhibitor developed by Revolution Medicines. Initial searches for "RMC-4529" did not yield a specific drug candidate with a well-documented mechanism of action; it is presumed the query intended to be for the more prominently researched RMC-4630.

Executive Summary

RMC-4630 is an investigational small molecule inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that functions as a central transducer and positive regulator of the RAS-MAP kinase (MAPK) signaling pathway.[1][2][3] In many forms of cancer, this pathway is hyperactivated due to mutations in receptor tyrosine kinases (RTKs) or RAS itself, making SHP2 a compelling therapeutic target.[1][2] RMC-4630 acts as an allosteric inhibitor, stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its signaling function and blocking downstream proliferation and survival signals.[4] Preclinical data have demonstrated its ability to reduce tumor growth, and it is being evaluated in clinical trials both as a monotherapy and in combination with other targeted agents.[5]

Core Mechanism of Action

RMC-4630 is not a competitive inhibitor that binds to the active site. Instead, it is an allosteric inhibitor that binds to a pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.

The core mechanism involves:

-

Stabilization of the Inactive State: In its inactive state, the N-SH2 domain of SHP2 blocks the PTP catalytic site, preventing its enzymatic activity.[4]

-

Allosteric Binding: RMC-4630 binds to this interface, effectively acting as a "molecular glue" that locks SHP2 in this self-inhibited conformation.[4]

-

Inhibition of Both Catalytic and Scaffolding Functions: This stabilization prevents the conformational change required for SHP2 activation, thereby inhibiting both its phosphatase activity and its non-catalytic scaffolding functions necessary for assembling signaling complexes.[4]

-

Blockade of RAS-MAPK Pathway Signaling: By locking SHP2 in an inactive state, RMC-4630 prevents the dephosphorylation of key substrates and the recruitment of adaptor proteins like Grb2-SOS1, which are necessary for the activation of RAS.[3][4] This leads to the suppression of downstream signaling through RAF, MEK, and ERK.[1]

The SHP2 Signaling Pathway

SHP2 is a crucial node linking RTK signaling to RAS activation. Its inhibition by RMC-4630 represents a key intervention point in oncogenic signaling.

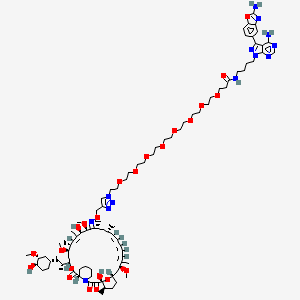

Caption: The RAS-MAPK signaling pathway and the inhibitory action of RMC-4630 on SHP2.

Quantitative Preclinical Data

The potency of RMC-4630 has been characterized in various biochemical and cellular assays. The following table summarizes key publicly available data.

| Assay Type | Description | Cell Line / Model | IC50 Value (nM) | Reference |

| Biochemical Assay | Potency in inhibiting SHP2 phosphatase activity via dephosphorylation of a probe | N/A | 1.29 | [6] |

| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK), a readout for RAS pathway activation | PC9 (EGFR ex19del) | 14 | [6] |

| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK), a readout for RAS pathway activation | NCI-H358 (KRAS G12C) | 20 | [6] |

Experimental Protocols and Methodologies

While detailed, step-by-step protocols are proprietary, the principles behind the key experiments cited can be described.

Biochemical SHP2 Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified SHP2 protein.

-

Objective: To determine the direct inhibitory potency (IC50) of RMC-4630 on SHP2's catalytic function.

-

General Protocol:

-

Recombinant human SHP2 protein is incubated with a synthetic phosphopeptide substrate.

-

A range of RMC-4630 concentrations are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of dephosphorylated substrate (product) is measured, often using a fluorescence or luminescence-based detection method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the RMC-4630 concentration.

-

Cellular pERK Inhibition Assay (Western Blot or ELISA)

This assay measures the level of phosphorylated ERK (pERK), a key downstream marker of RAS-MAPK pathway activation, in cancer cell lines.

-

Objective: To assess the ability of RMC-4630 to block pathway signaling within a cellular context.

-

General Protocol:

-

Cancer cell lines with known RAS pathway mutations (e.g., KRAS G12C) are cultured.

-

Cells are treated with various concentrations of RMC-4630 for a specified duration.

-

Cells are stimulated with a growth factor (e.g., EGF) to ensure robust pathway activation.

-

Cells are lysed to extract total protein.

-

Protein concentration is quantified to ensure equal loading.

-

The levels of pERK and total ERK are measured using either Western Blot or an ELISA-based method with specific antibodies.

-

The ratio of pERK to total ERK is calculated and normalized to untreated controls to determine the percentage of inhibition and calculate the IC50.

-

Caption: A generalized workflow for a cellular pERK inhibition assay.

Dual Role: Direct Tumor Cell Inhibition and Immune Modulation

Beyond its direct effect on tumor cell signaling, SHP2 inhibition has been shown to modulate the tumor microenvironment.[7]

-

Anti-Tumor Immunity: Treatment with a SHP2 inhibitor was found in preclinical models to increase the infiltration of anti-tumor T cells while depleting pro-tumorigenic macrophages within the tumor microenvironment.[7]

-

PD-1 Signaling: SHP2 is also involved in signaling downstream of the immune checkpoint receptor PD-1.[1] Its inhibition may therefore enhance anti-tumor immune responses, providing a strong rationale for combination therapy with checkpoint inhibitors.[7]

References

- 1. Facebook [cancer.gov]

- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Revolution Medicines Presents Data from its SHP2 and Oncogenic RAS(ON) Programs at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]

- 6. SEC Filing | Revolution Medicines [ir.revmed.com]

- 7. firstwordpharma.com [firstwordpharma.com]

Unveiling RMC-4529: A Potent mTOR Inhibitor from Revolution Medicines

Redwood City, CA - Researchers at Revolution Medicines have developed RMC-4529, a novel and potent inhibitor of the mechanistic target of rapamycin (mTOR). This compound, identified by its CAS number 2250059-27-7, demonstrates significant promise in the field of targeted cancer therapy. While not prominently featured in the company's public pipeline, which primarily highlights its RAS(ON) inhibitor programs, the discovery of this compound underscores the breadth of Revolution Medicines' research and development capabilities in oncology.

Core Discovery and Molecular Profile

This compound was identified through research into rapamycin analogs as mTOR inhibitors, detailed in the patent application WO2018204416A1. The inventors listed on this patent include several scientists affiliated with Revolution Medicines, confirming the company's role in its discovery.

The compound is a potent inhibitor of mTOR, a crucial kinase that regulates cell growth, proliferation, and metabolism. Specifically, this compound has shown a half-maximal inhibitory concentration (IC50) of 1.0 nM against the phosphorylation of 4E-BP1 at threonine residues 37 and 46 (p-4E-BP1-(T37/46)) in a cellular mTOR kinase assay.[1] This demonstrates its high potency in a cellular context.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2250059-27-7 |

| Molecular Formula | C90H139N13O23 |

| Molecular Weight | 1771.17 g/mol |

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound functions as an mTOR inhibitor, targeting a key node in cellular signaling pathways frequently dysregulated in cancer. The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes regulate a multitude of cellular processes critical for tumor growth and survival.

The inhibition of p-4E-BP1, a downstream effector of mTORC1, by this compound suggests that it primarily targets the mTORC1 pathway. By inhibiting mTORC1, this compound can disrupt protein synthesis and other anabolic processes that are essential for rapidly dividing cancer cells.

Experimental Protocols

The development of this compound involved key in vitro assays to characterize its activity. A central experiment is the cellular mTOR kinase assay to determine the IC50 value against p-4E-BP1.

Cellular mTOR Kinase Assay for p-4E-BP1 (T37/46) Inhibition

Objective: To determine the potency of this compound in inhibiting mTORC1 signaling in a cellular environment by measuring the phosphorylation of a key downstream substrate, 4E-BP1.

Methodology:

-

Cell Culture: A suitable cancer cell line with a constitutively active PI3K/mTOR pathway is cultured under standard conditions.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period.

-

Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

ELISA or Western Blotting: The levels of phosphorylated 4E-BP1 (at Thr37/46) and total 4E-BP1 are quantified.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA format is commonly used. Wells of a microplate are coated with a capture antibody for total 4E-BP1. The cell lysates are added, followed by a detection antibody specific for p-4E-BP1 (Thr37/46) conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting signal is proportional to the amount of p-4E-BP1.

-

Western Blotting: Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-4E-BP1 (Thr37/46) and total 4E-BP1. Following incubation with secondary antibodies, the protein bands are visualized and quantified.

-

-

Data Analysis: The ratio of p-4E-BP1 to total 4E-BP1 is calculated for each concentration of this compound. The data are then plotted as a dose-response curve, and the IC50 value is determined.

Development Status and Future Directions

Currently, there is limited public information regarding the preclinical and clinical development of this compound. Revolution Medicines' disclosed pipeline is focused on advancing its portfolio of RAS(ON) inhibitors, such as RMC-6236 and RMC-6291, through clinical trials.

The discovery of a potent mTOR inhibitor like this compound within Revolution Medicines' portfolio highlights the company's diverse expertise in targeting fundamental cancer pathways. While the strategic focus may currently be on the RAS pathway, the development of potent mTOR inhibitors could offer future opportunities for combination therapies or for treating specific cancer types where mTOR signaling is a primary driver of disease. Further research and disclosure from the company will be necessary to fully understand the therapeutic potential and development trajectory of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While mTOR inhibitors have been a focus of oncological research, early-generation compounds have faced limitations, including incomplete pathway inhibition and off-target toxicities. This technical guide provides an in-depth analysis of a novel class of mTORC1-selective inhibitors, exemplified by the preclinical compound RMC-4529 and its clinical-stage counterpart, RMC-5552. These bi-steric inhibitors represent a promising therapeutic strategy by selectively and potently targeting mTORC1, leading to robust anti-tumor activity. This document details their mechanism of action, presents key preclinical and clinical data, outlines relevant experimental protocols for their characterization, and visualizes the complex biological processes involved.

Introduction: Targeting the mTOR Signaling Pathway in Cancer

The mTOR pathway, a central node in cellular signaling, integrates a wide array of extracellular and intracellular signals to orchestrate metabolic processes. It is comprised of two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate different downstream effectors. Hyperactivation of the mTOR pathway, often through mutations in upstream components like PI3K and PTEN, is a frequent event in tumorigenesis, making it an attractive target for therapeutic intervention.

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have demonstrated limited clinical efficacy, in part due to their incomplete inhibition of a key downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Second-generation pan-mTOR inhibitors, which target the ATP-binding site of both mTORC1 and mTORC2, have shown increased potency but are often associated with a narrow therapeutic window due to mTORC2-mediated toxicities, such as hyperglycemia.

The development of bi-steric mTORC1-selective inhibitors, such as this compound and RMC-5552, aims to overcome these limitations. These compounds are designed to bind to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding kinase domain of mTORC1 simultaneously. This dual-binding mechanism is intended to achieve potent and selective inhibition of mTORC1, leading to a more profound and durable anti-tumor response with an improved safety profile.

This compound and Related Compounds: A New Class of mTORC1 Inhibitors

This compound is a preclinical, bi-steric mTORC1-selective inhibitor developed by Revolution Medicines. While detailed information on this compound is limited, it serves as an important tool compound representing a class of molecules that includes the clinical candidate RMC-5552. These compounds are designed to potently and selectively inhibit mTORC1 over mTORC2.

Mechanism of Action

The bi-steric design of this compound and related compounds allows for a unique mode of mTORC1 inhibition. By engaging both the FRB domain and the kinase active site, these inhibitors are designed to achieve deep suppression of mTORC1 signaling, including the robust inhibition of 4E-BP1 phosphorylation. This is a key differentiator from rapalogs, which only weakly inhibit this critical step in cap-dependent translation of oncogenic proteins. The selectivity for mTORC1 over mTORC2 is intended to mitigate the toxicities associated with pan-mTOR inhibition.

Quantitative Preclinical and Clinical Data

The following tables summarize the available quantitative data for this compound and the related clinical compound, RMC-5552.

Table 1: In Vitro Potency of this compound and RMC-5552

| Compound | Assay | Target | IC50 (nM) | Reference |

| This compound | mTOR Kinase Cellular Assay | p-4E-BP1 (T37/46) | 1.0 | [1][2][3][4] |

| RMC-5552 | Cellular Assay | pS6K | 0.14 | [5] |

| RMC-5552 | Cellular Assay | p4EBP1 | 0.48 | [5] |

| RMC-5552 | Cellular Assay | pAKT | 19 | [5] |

Table 2: Clinical Efficacy of RMC-5552 in a Phase 1/1b Study (NCT04774952)

| Tumor Type | Molecular Alteration | Response | Duration of Response | Reference |

| Salivary Gland Tumor | PTEN mutation | Confirmed Partial Response (78% reduction) | 16 months | [6] |

| Head and Neck Cancer | Pathogenic PTEN mutation | Confirmed Partial Response | Not Reported | [7] |

| Breast Cancer | PTEN mutation | Unconfirmed Partial Response | Ongoing | [8] |

| Ovarian Cancer | Not Specified | Unconfirmed Partial Response | Ongoing | [8] |

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 in cell growth and proliferation and highlights the points of intervention for different classes of mTOR inhibitors.

Caption: The mTOR signaling pathway and points of therapeutic intervention.

Experimental Workflow for Characterizing mTORC1 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel mTORC1 inhibitor like this compound.

Caption: Preclinical experimental workflow for mTORC1 inhibitor characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of mTORC1 inhibitors like this compound.

mTOR Kinase Cellular Assay (p-4E-BP1)

Objective: To determine the cellular potency of an mTORC1 inhibitor by measuring the phosphorylation of a direct downstream target, 4E-BP1.

Materials:

-

Cancer cell line with activated mTOR signaling (e.g., MCF-7, U-87 MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-4E-BP1 (Thr37/46), rabbit anti-total 4E-BP1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for western blot detection

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-4E-BP1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities for p-4E-BP1 and total 4E-BP1. Normalize the p-4E-BP1 signal to the total 4E-BP1 signal for each treatment condition. Plot the normalized p-4E-BP1 levels against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

Matrigel (optional, for subcutaneous injection)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, or a specified duration of treatment).

-

Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the average tumor volume for each group over time to assess tumor growth inhibition.

Conclusion and Future Directions

This compound and the broader class of bi-steric mTORC1-selective inhibitors represent a significant advancement in the pursuit of effective and well-tolerated cancer therapies. By achieving potent and selective inhibition of mTORC1, these compounds have the potential to overcome the limitations of previous generations of mTOR inhibitors. The preclinical data for this compound and the early clinical data for RMC-5552 are encouraging, demonstrating on-target activity and anti-tumor efficacy in cancers with mTOR pathway dysregulation.

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergistic potential of bi-steric mTORC1 inhibitors with other targeted therapies, such as inhibitors of the RAS-MAPK pathway, is a promising avenue.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this class of drugs will be crucial for their successful clinical development.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to bi-steric mTORC1 inhibitors will inform the development of next-generation compounds and rational combination strategies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revmed.com [revmed.com]

RMC-4529 and the SHP2 Inhibition Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical allosteric SHP2 inhibitor, RMC-4550, as a representative molecule for RMC-4529, and its mechanism of action within the SHP2 inhibition pathway. This document details the core preclinical data, experimental protocols, and the underlying signaling pathways, designed to support research and drug development efforts in RAS-addicted cancers.

Introduction to SHP2 and the Role of Allosteric Inhibition

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in various human cancers.[1] SHP2, in its active state, dephosphorylates specific target proteins, an action that paradoxically leads to the activation of the RAS-MAPK pathway. Given its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.

Historically, the development of phosphatase inhibitors has been challenging due to the highly conserved and positively charged nature of the active site, leading to difficulties in achieving selectivity and oral bioavailability. The discovery of a novel allosteric binding site on SHP2 has enabled the development of a new class of highly selective and potent inhibitors. These allosteric inhibitors, including RMC-4550, bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its autoinhibited conformation.[2] This prevents its interaction with upstream activators and subsequent downstream signaling.

Quantitative Preclinical Data for RMC-4550

RMC-4550 is a potent and selective allosteric inhibitor of SHP2. Its preclinical activity has been characterized through a series of biochemical and cellular assays, as well as in vivo tumor models. The following tables summarize the key quantitative data for RMC-4550.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.583 nM | Biochemical assay with purified, activated full-length human SHP2 and DiFMUP substrate. | [2] |

| IC50 | 1.55 nM | Biochemical assay with purified, activated full-length human SHP2. | [3][4] |

| Selectivity | No detectable inhibition up to 10 µM | Against the catalytic domain of SHP2, a panel of 14 other protein phosphatases, and a panel of 468 protein kinases. | [3][4] |

Table 1: Biochemical Activity of RMC-4550.

| Cell Line | Assay | IC50 | Reference |

| HEK293 | pERK Inhibition | 49.2 nM | [5] |

| PC9 | pERK Inhibition | 31 nM | [5] |

| PC9 | pERK Inhibition | 39 nM | [3][4] |

| Calu-1 | pERK Inhibition | 7 nM | [6] |

| SET2 | Cell Growth (GI50) | 0.31 µM | [7] |

| UKE1 | Cell Growth (GI50) | 0.47 µM | [7] |

| BaF3-JAK2-V617F | Cell Growth (GI50) | 2.1 µM | [7] |

Table 2: Cellular Activity of RMC-4550.

| Model | Treatment | Outcome | Reference |

| KYSE-520 Xenograft (Esophageal Cancer) | Dose-dependent | Inhibition of tumor ERK phosphorylation. | [3][4] |

| MPLW515L Bone Marrow Transplant (Myeloproliferative Neoplasm) | 10 or 30 mg/kg, once daily | Antagonized MPN phenotype, reduced white blood cells, monocytes, and neutrophils. | [8] |

| MiaPaCa-2 Xenograft (Pancreatic Cancer) | 10 mg/kg RMC-4550 + 100 mg/kg LY3214996, daily oral gavage | Significant tumor regression. | [9] |

| KPARG12C Subcutaneous Tumors (NSCLC Model) | Monotherapy | Notable tumor shrinkage and some durable complete regressions. | [10] |

Table 3: In Vivo Efficacy of RMC-4550.

Signaling Pathways and Experimental Workflows

The SHP2-RAS-MAPK Signaling Pathway and Point of RMC-4550 Intervention

The following diagram illustrates the canonical RAS-MAPK signaling pathway initiated by RTK activation and the central role of SHP2. RMC-4550 acts by locking SHP2 in its inactive conformation, thereby inhibiting downstream signal propagation.

Experimental Workflow for Biochemical SHP2 Inhibition Assay

This diagram outlines the steps involved in the in vitro biochemical assay to determine the IC50 of RMC-4550 against SHP2.

Experimental Workflow for Cellular pERK Western Blot Assay

The following workflow details the process of assessing the effect of RMC-4550 on the phosphorylation of ERK in a cellular context.

Detailed Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2.

Materials:

-

Full-length recombinant human SHP2 protein

-

RMC-4550

-

Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

-

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[11]

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.[11]

-

To activate the full-length SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.[11]

-

Prepare serial dilutions of RMC-4550 in DMSO and then dilute further in the assay buffer.

-

Add the diluted RMC-4550 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.[5]

-

Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.[11]

-

Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically for 10-15 minutes at room temperature.[12]

-

Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay (Western Blot)

This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with RMC-4550.

Materials:

-

Cancer cell line of interest (e.g., PC9, HEK293)

-

Cell culture medium and supplements

-

RMC-4550

-

Growth factor (e.g., Epidermal Growth Factor, EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Treat the cells with various concentrations of RMC-4550 or DMSO (vehicle control) for 1 hour.[5]

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.[3][5]

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C, according to the manufacturer's recommended dilutions.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of RMC-4550 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

RMC-4550

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[7]

-

Allow the cells to adhere and grow for 24 hours.

-

Add 10 µL of various concentrations of RMC-4550 or DMSO (vehicle control) to the wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[13]

-

Add 10 µL of CCK-8 solution to each well.[7]

-

Incubate the plate for 1-4 hours at 37°C.[7]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in cells treated with RMC-4550 using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

RMC-4550

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with RMC-4550 or DMSO (vehicle control) for the desired duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.

-

Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of RMC-4550 in a mouse xenograft model.

Materials:

-

Cancer cell line (e.g., MiaPaCa-2) or patient-derived tumor fragments

-

Immunocompromised mice (e.g., NSG or BALB/c nude mice)

-

RMC-4550

-

Vehicle for oral gavage (formulation to be optimized, e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.[14] For patient-derived xenograft (PDX) models, implant small tumor fragments subcutaneously.[15]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[9]

-

Administer RMC-4550 (e.g., 10 or 30 mg/kg) or vehicle to the mice daily via oral gavage.[8][14]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

RMC-4550, a potent and selective allosteric inhibitor of SHP2, has demonstrated significant preclinical activity in a range of cancer models driven by aberrant RAS-MAPK signaling. By stabilizing the autoinhibited conformation of SHP2, RMC-4550 effectively uncouples upstream RTK activation from downstream RAS-ERK signaling, leading to reduced cell proliferation and induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance SHP2 inhibitors as a promising therapeutic strategy for RAS-addicted cancers. Further investigation into combination therapies and the mechanisms of resistance will be crucial for the successful clinical translation of this class of inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PERK (D11A8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. apexbt.com [apexbt.com]

- 8. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. ABclonal [abclonal.com]

- 14. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

RMC-4529: An In-Depth Technical Guide on its Role in RAS-MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-4529 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase. While initial hypotheses may have linked it to direct SHP2 inhibition due to its structural analogs, current evidence points to its primary mechanism of action as an mTOR inhibitor, with an IC50 of 1.0 nM against phosphorylated 4E-BP1 (T37/46) in a cellular assay.[1] The RAS-MAPK and PI3K/AKT/mTOR pathways are intricately linked, and inhibition of mTOR can have significant downstream effects on RAS-MAPK signaling, making this compound a relevant tool for studying and potentially treating RAS-driven cancers. This document provides a comprehensive overview of this compound's role in the context of RAS-MAPK signaling, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Interplay of RAS-MAPK and PI3K/AKT/mTOR Signaling

The RAS-MAPK and PI3K/AKT/mTOR signaling pathways are two critical cascades that regulate cell proliferation, growth, survival, and differentiation. These pathways are frequently dysregulated in cancer, often through mutations in key components such as RAS, RAF, and PI3K.

-

RAS-MAPK Pathway: This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment of adaptor proteins and the activation of the small GTPase RAS. Activated RAS (RAS-GTP) then triggers a phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of transcription factors that control cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is also activated by RTKs, which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, a second messenger that activates AKT. AKT, in turn, phosphorylates and regulates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 is a master regulator of cell growth, promoting protein synthesis and inhibiting autophagy.

There is significant crosstalk between these two pathways. For instance, RAS can directly activate PI3K, and feedback loops exist where inhibition of one pathway can lead to the activation of the other.[2] Understanding this interplay is crucial for developing effective cancer therapies.

This compound: A Potent mTOR Inhibitor

Contrary to initial assumptions that may have categorized this compound as a SHP2 inhibitor, available data identifies it as a potent inhibitor of mTOR.

Quantitative Data

The following table summarizes the known quantitative data for this compound and its close structural analog, RMC-4550, which is a SHP2 inhibitor. This distinction is critical for understanding their respective roles in signaling pathways.

| Compound | Target | Assay Type | Metric | Value | Reference(s) |

| This compound | mTOR | Cellular mTOR Kinase Assay | IC50 | 1.0 nM | [1] |

| RMC-4550 | SHP2 | Biochemical Assay | IC50 | 0.583 nM | [3][4] |

| RMC-4550 | SHP2 | Cellular pERK Inhibition | IC50 | 31 nM (PC9 cells) | [3] |

The Role of SHP2 in RAS-MAPK and mTOR Signaling

While this compound is an mTOR inhibitor, understanding the function of SHP2 is essential due to the existence of SHP2-inhibiting analogs like RMC-4550 and the crosstalk between SHP2 and mTOR pathways. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK pathway downstream of RTKs.[5] Emerging evidence also indicates that SHP2 can regulate the mTOR/S6 kinase 1 pathway, suggesting a complex interplay between these signaling nodes.[5][6] Inhibition of mTOR can lead to feedback activation of the RAS-MAPK pathway, a phenomenon that can be mediated by SHP2.[7][8]

Visualizing the Signaling Pathways

The following diagrams illustrate the RAS-MAPK and PI3K/AKT/mTOR pathways and the points of intervention for SHP2 and mTOR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Role for SHP-2 in Nutrient-Responsive Control of S6 Kinase 1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHP-2 regulates cell growth by controlling the mTOR/S6 kinase 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to RMC-4529 (and its Analogue RMC-4550) for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of RMC-4529 and its closely related, extensively studied analogue, the allosteric SHP2 inhibitor RMC-4550. This document is intended for researchers and drug development professionals investigating novel therapeutic strategies for cancers driven by the RAS-MAPK signaling pathway. Given the limited public information on this compound, this guide will focus on the wealth of available preclinical data for RMC-4550, a potent and selective SHP2 inhibitor developed by Revolution Medicines.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK cascade, a pathway frequently dysregulated in a wide variety of human cancers. By stabilizing SHP2 in its inactive conformation, RMC-4550 prevents the dephosphorylation of downstream targets, thereby inhibiting RAS activation and suppressing tumor cell proliferation. While showing limited efficacy as a monotherapy in some contexts, SHP2 inhibitors like RMC-4550 have demonstrated significant promise in combination with other targeted therapies, particularly in KRAS-mutant tumors.

Mechanism of Action: Allosteric Inhibition of SHP2

RMC-4550 is an allosteric inhibitor that binds to a pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing its activation. In the inactive state, the N-terminal SH2 domain blocks the PTP domain's active site. Upon RTK activation, SHP2 is recruited to phosphotyrosine residues, leading to a conformational change that releases this auto-inhibition. RMC-4550 prevents this conformational change, effectively trapping SHP2 in its "off" state.

Investigating RMC-4529 in Solid Tumors: A Clarification and Proposed Alternative

Initial searches for information on RMC-4529 as a therapeutic agent for solid tumors, particularly as a RAS inhibitor from Revolution Medicines, have revealed a case of mistaken identity. Publicly available data indicates that this compound is not a RAS inhibitor but is described as an mTORC1-selective bi-steric mTOR inhibitor. Furthermore, this compound is not featured in the clinical development pipeline of Revolution Medicines, which is focused on targeting RAS-addicted cancers with their portfolio of RAS(ON) inhibitors.

The association of the number "4529" with cancer research also appears in the context of microRNA, specifically miR-4529-5p, which has been studied for its role in gastric cancer progression through the ROCK2 axis. This is a distinct molecular entity and mechanism unrelated to the direct inhibition of RAS proteins.

Given that the core request is for an in-depth technical guide on a Revolution Medicines compound for solid tumors, we propose to pivot the focus to a well-documented investigational drug from their pipeline that aligns with the original intent: RMC-6236 .

RMC-6236 is a first-in-class, oral, multi-selective RAS(ON) inhibitor currently in clinical development for the treatment of various solid tumors harboring RAS mutations. An in-depth guide on RMC-6236 can be generated to meet the original request's specifications, including data presentation, experimental protocols, and visualizations of signaling pathways.

We recommend proceeding with a detailed investigation of RMC-6236 to provide a valuable and accurate technical resource for researchers, scientists, and drug development professionals interested in the field of RAS-targeted cancer therapies.

An In-depth Technical Guide to RMC-4630: A Potent and Selective Allosteric Inhibitor of SHP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4630 is a potent, selective, and orally bioavailable small molecule inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). Developed by Revolution Medicines, RMC-4630 is a clinical-stage oncology agent being investigated for the treatment of a variety of solid tumors, particularly those with mutations in the RAS signaling pathway. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in genes such as KRAS, NF1, and BRAF. RMC-4630 acts as an allosteric inhibitor, stabilizing SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth. This technical guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and key experimental data for RMC-4630.

Molecular Structure and Properties

RMC-4630 is a complex heterocyclic molecule with the chemical formula C₂₀H₂₇ClN₆O₂S. Its structure is characterized by a central pyrazine core with substitutions that enable its specific interaction with the allosteric binding site of the SHP2 protein.

| Property | Value | Source |

| IUPAC Name | [6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol | PubChem |

| Chemical Formula | C₂₀H₂₇ClN₆O₂S | PubChem |

| Molecular Weight | 450.99 g/mol | PubChem |

| SMILES | C[C@H]1--INVALID-LINK--N | PubChem |

| Synonyms | SAR442720 | PubChem |

Mechanism of Action and Signaling Pathway

RMC-4630 is an allosteric inhibitor of SHP2. It binds to a tunnel-like allosteric pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream signaling partners and inhibiting its phosphatase activity. The primary downstream effect of SHP2 inhibition by RMC-4630 is the suppression of the RAS-MAPK signaling pathway.

Preclinical Data

Biochemical and Cellular Activity

RMC-4630 has demonstrated potent and selective inhibition of SHP2 in both biochemical and cellular assays.

| Assay Type | Description | IC₅₀ | Cell Line | Source |

| Biochemical Assay | Inhibition of SHP2 phosphatase activity monitoring dephosphorylation of a probe substrate. | 1.29 nM (range 0.9 - 2.2 nM) | - | SEC Filing |

| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK) at Thr202/Tyr204. | 14 nM (range 5.3 - 63 nM) | PC9 (EGFR ex19del) | SEC Filing |

| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK) at Thr202/Tyr204. | 20 nM (range 14.5 - 27.5 nM) | NCI-H358 (KRAS G12C) | SEC Filing |

In Vivo Efficacy in Xenograft Models

RMC-4630 has shown significant anti-tumor activity in various preclinical xenograft models of human cancers with RAS pathway mutations. Oral administration of RMC-4630 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.

| Tumor Model | Mutation | Dosing | Outcome | Source |

| Human cell-line xenograft | KRAS G12C | 30 mg/kg daily, oral | Tumor regression | SEC Filing |

| Patient-derived xenograft | NF1 LOF | Not specified | Tumor growth suppression | SEC Filing |

| Patient-derived xenograft | BRAF Class 3 | Not specified | Tumor growth suppression | SEC Filing |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the following outlines the general methodologies used in the preclinical evaluation of RMC-4630 based on publicly available documents.

SHP2 Biochemical Assay (General Protocol)

-

Reagents : Recombinant human SHP2 protein, a phosphorylated peptide substrate (e.g., DiFMUP), and assay buffer.

-

Procedure :

-

RMC-4630 is serially diluted to various concentrations.

-

The compound dilutions are pre-incubated with the SHP2 enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The dephosphorylation of the substrate is measured, typically by detecting the fluorescent product.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular pERK Inhibition Assay (General Protocol)

-

Cell Culture : Cancer cell lines with known RAS pathway mutations (e.g., NCI-H358) are cultured in appropriate media.

-

Procedure :

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with various concentrations of RMC-4630 for a specified duration.

-

Following treatment, cells are lysed to extract proteins.

-

The levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or ELISA.

-

The ratio of pERK to total ERK is calculated, and the IC₅₀ for pERK inhibition is determined.

-

In Vivo Xenograft Studies (General Workflow)

Clinical Development

RMC-4630 is being evaluated in a Phase 1/2 clinical program, both as a monotherapy and in combination with other targeted agents. The initial Phase 1 study (NCT03634982) was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-4630 in patients with advanced solid tumors harboring specific RAS pathway mutations.

Phase 1 Monotherapy Study (NCT03634982) Highlights

| Parameter | Finding | Source |

| Dosing Schedules | Daily and intermittent (twice weekly) dosing regimens were evaluated. | AACR 2021 Presentation |

| Recommended Phase 2 Dose | 200 mg twice weekly was identified as a well-tolerated and active dose. | AACR 2021 Presentation |

| Safety and Tolerability | Generally well-tolerated, with the most common adverse events being edema, diarrhea, and fatigue. | AACR 2021 Presentation |

| Preliminary Efficacy | Anti-tumor activity was observed in patients with various RAS-mutant cancers, including NSCLC. | AACR 2021 Presentation |

Conclusion

RMC-4630 is a promising, potent, and selective allosteric inhibitor of SHP2 with demonstrated preclinical activity and a manageable safety profile in early clinical studies. Its mechanism of action, targeting a key node in the hyperactivated RAS-MAPK signaling pathway, provides a strong rationale for its development as a monotherapy and as a combination partner for the treatment of RAS-addicted cancers. Further clinical investigation is ongoing to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for RMC-4529: In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental protocols for the characterization of RMC-4529, a potent mTOR inhibitor. The provided methodologies are based on established assays for mTOR inhibitors and are intended to serve as a comprehensive guide for preclinical research.

Mechanism of Action

This compound is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] this compound has been shown to inhibit mTORC1 signaling, as evidenced by its effect on the phosphorylation of the downstream effector 4E-BP1.[5]

Quantitative Data Summary

The inhibitory activity of this compound on mTORC1 has been quantified in a cellular assay. This data is crucial for determining the potency of the compound and for designing subsequent in vitro and in vivo experiments.

| Compound | Assay Type | Target | IC50 (nM) |

| This compound | mTOR Kinase Cellular Assay | p-4E-BP1 (T37/46) | 1.0 |

Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound. These protocols are based on standard methodologies for characterizing mTOR inhibitors and may require optimization for specific cell lines or experimental conditions.

Biochemical mTOR Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of purified mTOR.

Materials:

-

Active mTOR enzyme

-

Inactive S6K protein (substrate)[6]

-

Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[6]

-

ATP[6]

-

This compound (various concentrations)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-phospho-S6K (Thr389), anti-total S6K

Protocol:

-

Prepare a reaction mixture containing active mTOR enzyme and inactive S6K protein in kinase buffer.

-

Add this compound at a range of desired concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a final concentration of 100 µM ATP.[6]

-

Incubate the reaction at 30°C for 30 minutes.[6]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-phospho-S6K (Thr389) and anti-total S6K antibodies.

-

Develop the blot and quantify the band intensities to determine the extent of S6K phosphorylation.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Cellular Assay for mTORC1 Inhibition

This assay assesses the ability of this compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation of a downstream target, such as 4E-BP1 or S6 ribosomal protein.

Materials:

-

Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, A549)[7][8]

-

Cell culture medium and supplements

-

This compound (various concentrations)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., β-actin).

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for Western blotting.

-

Perform SDS-PAGE and Western blotting as described in the biochemical assay protocol.

-

Probe the membranes with the appropriate primary and secondary antibodies to detect the phosphorylation status of 4E-BP1 and S6.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Determine the IC50 of this compound in the cellular context.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for evaluating mTOR inhibitors.

Caption: The mTOR signaling pathway highlighting the inhibitory action of this compound on mTORC1.

Caption: A generalized experimental workflow for the in vitro characterization of this compound.

References

- 1. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. thelamfoundation.org [thelamfoundation.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Use of RMC-4529 and Related RAS(ON) Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical use of RAS(ON) inhibitors developed by Revolution Medicines, focusing on the principles of application for compounds such as RMC-6291 and RMC-9805. The user's query for "RMC-4529" did not yield specific results; however, based on the extensive preclinical data available for other compounds from the same class, this guide outlines the established methodologies for evaluating these targeted therapies in animal models of cancer.

The RMC series of RAS(ON) inhibitors are potent, orally bioavailable small molecules designed to selectively target the active, GTP-bound state of specific KRAS mutants. These inhibitors function through a novel mechanism by forming a tri-complex with the mutated KRAS protein and cyclophilin A (CypA), effectively blocking downstream signaling pathways and leading to tumor growth inhibition and regression.[1][2]

Mechanism of Action: Tri-Complex Formation

RMC RAS(ON) inhibitors operate by binding to the active KRAS protein in conjunction with the intracellular protein cyclophilin A. This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, such as RAF kinases, thereby suppressing the MAPK signaling pathway.[1][3] This innovative approach has shown significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).[3][4][5]

Data Presentation: Preclinical Efficacy in Animal Models

The following tables summarize the quantitative data from preclinical studies of RMC-6291 and RMC-9805 in various animal models.

Table 1: Efficacy of RMC-6291 in KRAS G12C Mutant Xenograft Models

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |

| NSCLC PDX/CDX | Non-Small Cell Lung Cancer | RMC-6291 | 100-200 mg/kg PO QD | Outperformed adagrasib in number of responses, depth of regression, and durability. | [1][2] |

| MIA PaCa-2 CDX (Sotorasib-resistant) | Pancreatic Ductal Adenocarcinoma | RMC-6291 | 100 mg/kg PO QD | Induced tumor regression. | [6] |

| LUN055 PDX | Non-Small Cell Lung Cancer | RMC-6291 | 200 mg/kg PO QD | Induced tumor regression. | [6] |

Table 2: Efficacy of RMC-9805 in KRAS G12D Mutant Xenograft Models

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |

| PDAC PDX/CDX | Pancreatic Ductal Adenocarcinoma | RMC-9805 | Not Specified | Objective responses in 7 of 9 models. | [3][5] |

| NSCLC PDX | Non-Small Cell Lung Cancer | RMC-9805 | Not Specified | Objective responses in 6 of 9 models. | [3][5] |

| Immunocompetent PDAC Model | Pancreatic Ductal Adenocarcinoma | RMC-9805 | Not Specified | Drove tumor regressions and prolonged progression-free survival. | [7][8] |

Table 3: Combination Therapy in Animal Models

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |

| KPAR G12C Orthotopic | Non-Small Cell Lung Cancer | RMC-4998 + RMC-4550 (SHP2i) | 100 mg/kg + 30 mg/kg daily | Synergistic tumor regression. | [9] |

| KPAR G12C Orthotopic | Non-Small Cell Lung Cancer | RMC-4998 + RMC-4550 + anti-PD-1 | 100 mg/kg + 30 mg/kg daily + anti-PD-1 | Generated complete cures in a high frequency of mice. | [9] |

| Immunocompetent PDAC Model | Pancreatic Ductal Adenocarcinoma | RMC-9805 + anti-PD-1 | Not Specified | Synergistic effect resulting in complete responses. | [7][8] |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of RMC RAS(ON) inhibitors in animal models.

Protocol 1: Xenograft Tumor Model Studies (CDX and PDX)

This protocol outlines the general procedure for establishing and evaluating the efficacy of RMC inhibitors in cell line-derived (CDX) and patient-derived (PDX) xenograft models.

Materials:

-

KRAS mutant human cancer cell lines (e.g., MIA PaCa-2, NCI-H358) or PDX fragments

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

RMC RAS(ON) inhibitor (e.g., RMC-6291, RMC-9805)

-

Vehicle for oral gavage (formulation to be optimized for specific compound)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation:

-

For CDX models, subcutaneously inject a suspension of 5-10 million cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

For PDX models, surgically implant a small tumor fragment (approximately 2-3 mm³) subcutaneously into the flank.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize mice into treatment and control groups.

-

Administer the RMC inhibitor or vehicle control orally (PO) via gavage at the specified dose and schedule (e.g., once daily, QD).

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition or regression.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specified time points, collect tumor tissue for analysis of target engagement and downstream pathway modulation (e.g., Western blot for p-ERK).

-

Protocol 2: Immunocompetent Syngeneic Tumor Model Studies

This protocol is for evaluating the effects of RMC inhibitors on the tumor microenvironment and in combination with immunotherapies.

Materials:

-

Syngeneic mouse tumor cell line with a relevant KRAS mutation

-

Immunocompetent mice (e.g., C57BL/6)

-

RMC RAS(ON) inhibitor

-

Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

-

Flow cytometry reagents for immune cell profiling

Procedure:

-

Tumor Implantation:

-

Inject the syngeneic tumor cells subcutaneously into the flank of the immunocompetent mice.

-

-

Treatment:

-

Once tumors are established, begin treatment with the RMC inhibitor, immune checkpoint inhibitor, the combination, or vehicle/isotype controls.

-

-

Efficacy and Immune Monitoring:

-

Monitor tumor growth and survival as the primary endpoints.

-

At specified time points, tumors can be harvested and dissociated to analyze the immune cell infiltrate by flow cytometry (e.g., CD4+ and CD8+ T cells, myeloid-derived suppressor cells).

-

Conclusion

The RMC series of RAS(ON) inhibitors have demonstrated significant preclinical activity in a variety of animal models. The protocols outlined in this document provide a framework for the in vivo evaluation of these compounds. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analysis are crucial for obtaining robust and translatable data. As research in this area is ongoing, it is recommended to consult the latest publications from Revolution Medicines for the most up-to-date information on specific compounds and protocols.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. revmed.com [revmed.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RMC-4550 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the selective, allosteric SHP2 inhibitor, RMC-4550, in patient-derived xenograft (PDX) models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of RMC-4550 as a monotherapy or in combination with other targeted agents.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers. RMC-4550 is a potent and selective allosteric inhibitor of SHP2, demonstrating an IC50 of 0.583 nM.[1] By stabilizing SHP2 in an inactive conformation, RMC-4550 blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth.

Patient-derived xenograft (PDX) models, established by implanting tumor fragments from a patient directly into immunodeficient mice, are a valuable preclinical tool. They are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. This makes them a more predictive model for evaluating the efficacy of novel anti-cancer therapeutics.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of RMC-4550 in various xenograft models.

Table 1: Monotherapy Efficacy of RMC-4550 in Xenograft Models

| Cancer Type | Xenograft Model | RMC-4550 Dosage | Administration Route | Dosing Schedule | Outcome |

| Myeloproliferative Neoplasms | MPLW515L bone marrow transplant | 10 or 30 mg/kg | Oral gavage | Once daily | Antagonized the MPN phenotype, reduced white blood cells, monocytes, and neutrophils.[2] |

| Multiple Myeloma | RPMI-8226 cell line xenograft | 30 mg/kg | Oral gavage | Daily | Reduced tumor size, growth, and weight. |

| BRAF-mutant Lung Cancer | LUN023 (BRAFD594N) PDX | 10 and 30 mg/kg | Oral | Daily | Dose-dependent tumor growth inhibition (TGI) of 91% and regression of -34%, respectively.[3] |

| BRAF-mutant Lung Cancer | LUN037 (BRAFN581D) PDX | 10 and 30 mg/kg | Oral | Daily | TGI of 48% and 71%, respectively.[3] |

| NF1-mutant Tumor | TH77 (NF1S1759C) PDX | 30 mg/kg | Oral | Daily | TGI of 69%.[3] |

| KRAS G12C Lung Cancer | LUN092 (KRASG12C) PDX | 10 and 30 mg/kg | Oral | Daily | TGI of 65% and 96%, respectively.[3] |

| KRAS G12C Lung Cancer | LUN156 (KRASG12C) PDX | 10 and 30 mg/kg | Oral | Daily | TGI of 75% and 89%, respectively.[3] |

Table 2: Combination Therapy Efficacy of RMC-4550 in Xenograft Models

| Cancer Type | Xenograft Model | RMC-4550 Dosage | Combination Agent(s) | Outcome |

| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 cell line xenograft | Not specified | LY3214996 (ERK inhibitor) | Significant tumor regression with combination treatment.[4][5] |

| Pancreatic Ductal Adenocarcinoma | PDX354 PDX | Not specified | LY3214996 (ERK inhibitor) | Significant reduction in tumor volume and weight with combination treatment.[6] |

| Acute Myeloid Leukemia (FLT3-ITD) | Molm14 cell line xenograft | 30 mg/kg | Venetoclax (100 mg/kg) | Significantly decreased leukemia burden and improved survival.[7] |

| Acute Myeloid Leukemia (FLT3-ITD) | PDX model | Not specified | Venetoclax | Markedly decreased %hCD45 in blood and spleen.[7] |

| Hepatocellular Carcinoma | Myc OE;Trp53 KO somatic model | 30 mg/kg | AZD8055 (10 mg/kg, mTOR inhibitor) | More potent delay in tumor growth with the combination.[8] |

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenografts (PDX)

This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.

Materials:

-

Fresh patient tumor tissue, collected in sterile medium on ice.

-

Immunodeficient mice (e.g., NOD/SCID, NSG).

-

Sterile surgical instruments (scalpels, forceps, scissors).

-

Phosphate-buffered saline (PBS), sterile.

-

Matrigel (optional).

-

Anesthesia (e.g., isoflurane, ketamine/xylazine).

-

Analgesics.

-

Animal housing under sterile conditions.

Procedure:

-

Tumor Tissue Preparation:

-

In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.

-

Mince the tumor into small fragments of approximately 2-3 mm³.[9]

-

-

Animal Preparation:

-

Anesthetize the immunodeficient mouse using an approved protocol.

-

Shave and sterilize the site of implantation (typically the flank or orthotopic location).

-

-

Tumor Implantation:

-

Make a small incision (approximately 5 mm) in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

(Optional) Mix the tumor fragment with Matrigel to support initial growth.

-

Place one tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Post-Operative Care and Monitoring:

-

Administer analgesics as per institutional guidelines.

-

Monitor the mice regularly for tumor growth, overall health, and signs of distress.

-

Tumor growth can be measured using calipers (Volume = (Length x Width²)/2).

-

-

Passaging:

-

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor and process it as described in step 1 for implantation into the next generation of mice (F1, F2, etc.). Early passages are generally preferred for drug efficacy studies to maintain fidelity to the original tumor.[9]

-

Protocol 2: In Vivo Efficacy Study of RMC-4550 in PDX Models

This protocol describes a typical workflow for evaluating the anti-tumor activity of RMC-4550 in established PDX models.

Materials:

-

Established PDX-bearing mice with tumor volumes of 100-200 mm³.

-

RMC-4550.

-

Vehicle for drug formulation (e.g., as recommended by the supplier, often a solution for oral gavage).

-

Oral gavage needles.

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Animal Randomization and Grouping:

-